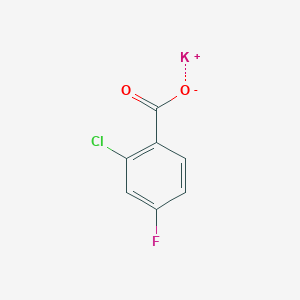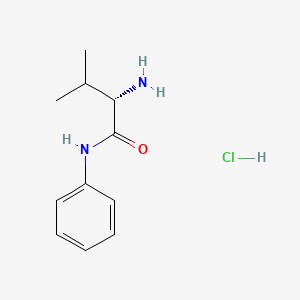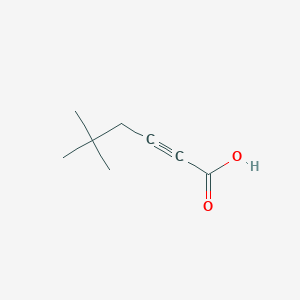
Potassium 2-chloro-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-chloro-4-fluorobenzoate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties. It is an organic compound with the molecular formula C7H3ClFKO2 and a molecular weight of 212.6 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-chloro-4-fluorobenzoate typically involves the reaction of 2-chloro-4-fluorobenzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the carboxylic acid group, forming the potassium salt . The reaction can be represented as follows:
C7H3ClFCOOH+KOH→C7H3ClFKO2+H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures to accelerate the reaction rate and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include 2-chloro-4-fluorobenzoic acid.
Reduction: Products include 2-chloro-4-fluorobenzyl alcohol.
Applications De Recherche Scientifique
Potassium 2-chloro-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The compound’s unique structure allows it to participate in various pathways, including substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-4-fluorobenzoate: Similar in structure but with an ethyl ester group instead of a potassium salt.
2-chloro-4-fluorobenzoic acid: The parent acid form of potassium 2-chloro-4-fluorobenzoate.
2-chloro-4-fluorobenzyl alcohol: A reduced form of the compound.
Uniqueness
This compound is unique due to its potassium salt form, which imparts different solubility and reactivity properties compared to its acid or ester counterparts. This makes it particularly useful in specific synthetic applications and industrial processes .
Propriétés
Formule moléculaire |
C7H3ClFKO2 |
|---|---|
Poids moléculaire |
212.65 g/mol |
Nom IUPAC |
potassium;2-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C7H4ClFO2.K/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
DMUGFBLRCCKJIZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)


![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)


![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)

![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)



![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
